Moclobemide-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
272.76 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i1D,2D,3D,4D |
InChI Key |
YHXISWVBGDMDLQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCN2CCOCC2)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is Moclobemide-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Moclobemide-d4, a deuterated isotopologue of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document details its chemical structure, properties, synthesis, and application as an internal standard in quantitative bioanalysis. Furthermore, it elucidates the mechanism of action of the parent compound, Moclobemide, through a detailed signaling pathway diagram.
Core Concepts: Introduction to this compound
This compound is a stable isotope-labeled version of Moclobemide, where four hydrogen atoms on the p-chlorobenzoyl moiety have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for the quantification of Moclobemide in complex biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its higher mass.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a deuterated 4-chlorobenzamide group linked to a morpholinoethyl moiety.
Chemical Structure of this compound:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-chloro-N-(2-morpholin-4-ylethyl)benzamide-2,3,5,6-d4 | |
| Molecular Formula | C₁₃H₁₃D₄ClN₂O₂ | |
| Molecular Weight | 272.79 g/mol | |
| CAS Number | 1189986-59-1 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in methanol, DMSO, and other organic solvents. | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound involves the coupling of two key intermediates: 4-chlorobenzoyl-d4 chloride and 4-(2-aminoethyl)morpholine. The deuteration is introduced through the use of a deuterated precursor for the benzoyl moiety.
Proposed Synthetic Scheme
The synthesis can be logically divided into two main stages: the preparation of the deuterated acyl chloride and the subsequent amidation reaction.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Chlorobenzoic acid-d4
-
Thionyl chloride (SOCl₂)
-
4-(2-Aminoethyl)morpholine
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of 4-Chlorobenzoyl-d4 chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzoic acid-d4 in an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chlorobenzoyl-d4 chloride as an oil. This intermediate is typically used in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve 4-(2-aminoethyl)morpholine in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of the crude 4-chlorobenzoyl-d4 chloride in anhydrous DCM to the cooled amine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
Application in Bioanalysis: Quantification of Moclobemide
This compound is primarily used as an internal standard in LC-MS/MS methods for the accurate quantification of Moclobemide in biological samples such as plasma, serum, and urine.
LC-MS/MS Method Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 2: Representative LC-MS/MS Parameters for Moclobemide Quantification
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |
| Gradient | Start with 10-20% B, ramp to 90-95% B over several minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Moclobemide: m/z 269.1 → 100.1 (quantifier), 269.1 → 182.1 (qualifier) This compound: m/z 273.1 → 100.1 (or other suitable fragment) |
Sample Preparation Protocol (Plasma/Serum):
-
Aliquoting: Aliquot a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, standard, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent (e.g., 3 volumes of acetonitrile or methanol), vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Mechanism of Action of Moclobemide
Moclobemide exerts its therapeutic effect by reversibly inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters in the brain.[2][3] This inhibition leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[2][3]
Signaling Pathway of MAO-A Inhibition by Moclobemide:
Caption: Reversible inhibition of MAO-A by Moclobemide.
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of pharmacology and drug development. Its role as an internal standard ensures the accuracy and reliability of quantitative studies of Moclobemide. A thorough understanding of its chemical properties, synthesis, and application, as well as the mechanism of action of its non-deuterated counterpart, is crucial for its effective use in both preclinical and clinical research settings. This guide provides the foundational knowledge required for the successful implementation of this compound in advanced analytical methodologies.
References
Synthesis and Characterization of Moclobemide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Moclobemide-d4 (4-chloro-N-[2-(4-morpholinyl)ethyl]-benzamide-2,3,5,6-d4), a deuterated isotopologue of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. Due to its utility as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug development and related fields.
Physicochemical Properties and Data
This compound is a stable, deuterated form of Moclobemide, primarily used as an internal standard for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₃D₄ClN₂O₂ | [1] |
| Molecular Weight | 272.77 g/mol | |
| CAS Number | 2929883-33-8 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | |
| Solubility | Soluble in methanol. | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving the preparation of a deuterated precursor, 4-chlorobenzoyl-d4 chloride, followed by its coupling with 2-(4-morpholinyl)ethan-1-amine.
Experimental Workflow
References
The deuterium switch: A technical guide to the application of deuterium-labeled compounds in pharmaceutical research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Change with a Profound Impact
In the vast toolkit of medicinal chemistry, the substitution of a hydrogen atom with its stable, heavier isotope, deuterium, represents one of the most nuanced yet powerful strategies in drug design and development. This seemingly minor alteration, the addition of a single neutron, can significantly modify a drug molecule's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and ultimately, more effective therapeutic agents. This technical guide provides an in-depth exploration of the core principles, practical applications, and methodologies associated with the use of deuterium-labeled compounds in pharmaceutical research.
The primary driver behind the therapeutic benefits of deuteration is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[1][2] Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step are often significantly slower when a C-D bond is present.[2] This deceleration of metabolic processes can lead to a longer drug half-life, reduced formation of potentially toxic metabolites, and a more consistent therapeutic exposure.[3][4]
The successful application of this "deuterium switch" is exemplified by the FDA approval of drugs like Deutetrabenazine and Deucravacitinib , which have demonstrated clear clinical advantages over their non-deuterated counterparts.[5][6] This guide will delve into the specifics of these and other examples, providing quantitative data, experimental protocols, and visual representations of the underlying scientific principles.
Data Presentation: A Comparative Analysis of Deuterated and Non-Deuterated Compounds
The impact of deuteration on a drug's pharmacokinetic profile is a key consideration in its development. The following tables provide a structured summary of quantitative data for two prominent examples: Deutetrabenazine, a deuterated analog of tetrabenazine, and Deucravacitinib, a de novo deuterated drug.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites
| Parameter | Deutetrabenazine (Active Metabolites: α-HTBZ and β-HTBZ) | Tetrabenazine (Active Metabolites: α-HTBZ and β-HTBZ) | Reference(s) |
| Dose | 15 mg (single dose) | 25 mg (single dose) | [7][8] |
| Cmax (ng/mL) | Lower than tetrabenazine | Higher than deutetrabenazine | [7][8] |
| Tmax (h) | Later postdose | Earlier postdose | [8] |
| AUCinf (h*ng/mL) | Slightly higher than tetrabenazine | Slightly lower than deutetrabenazine | [7] |
| Half-life (t½) (h) | ~3-4 fold longer | Shorter | [8] |
| Peak-to-trough fluctuations (steady state) | ~11-fold lower | Higher | [8][9][10] |
Table 2: Pharmacokinetic Parameters of Deucravacitinib
| Parameter | Deucravacitinib (6 mg once daily) | Reference(s) |
| Cmax (ng/mL) | 45 | [11] |
| Tmax (h) | 2-3 (median) | [11] |
| AUC (h*ng/mL) | 473 | [11] |
| Half-life (t½) (h) | 8-15 | [1][12][13] |
| Absolute Bioavailability (%) | 99 | [11] |
Experimental Protocols: Methodologies for Key Experiments
The successful development and analysis of deuterium-labeled compounds rely on robust and well-defined experimental protocols. This section details methodologies for the synthesis of a deuterated drug and its subsequent quantification in biological matrices.
Key Experiment 1: Synthesis of Deutetrabenazine
This protocol provides a generalized overview of a synthetic route to Deutetrabenazine, highlighting the key steps involved in introducing the deuterium labels.
Objective: To synthesize Deutetrabenazine from precursor molecules.
Materials:
-
6,7-dihydroxy-3,4-dihydroisoquinoline
-
Triphenylphosphine (PPh3)
-
Deuterated methanol (CD3OD)
-
Diisopropyl azodicarboxylate (DIAD)
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate
-
Tetrahydrofuran (THF)
-
Methanol
-
Zinc chloride
Procedure:
-
Formation of the Deuterated Dihydroisoquinoline Intermediate:
-
In a reaction vessel, dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline and triphenylphosphine in tetrahydrofuran.
-
Add deuterated methanol to the solution.
-
Cool the mixture and slowly add diisopropyl azodicarboxylate.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture by adding zinc chloride and adjusting the pH to isolate the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline intermediate, avoiding the need for column chromatography.[14]
-
-
Coupling Reaction:
-
Combine the deuterated dihydroisoquinoline intermediate with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.[14]
-
Allow the reaction to proceed until the formation of crude Deutetrabenazine is complete.
-
-
Purification:
-
Recrystallize the crude product from methanol to obtain pure Deutetrabenazine.[14]
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and mass spectrometry.
-
Key Experiment 2: Quantification of a Deuterated Drug in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of a deuterated drug in a biological matrix, a critical step in pharmacokinetic studies.
Objective: To determine the concentration of a deuterated drug and its metabolites in human plasma samples.
Materials:
-
Human plasma samples containing the deuterated drug
-
Stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled analog of the drug)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a specific volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform solid-phase extraction or liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.
-
Transfer the supernatant or the dried and reconstituted extract to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).
-
The gradient is designed to separate the analyte and internal standard from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
-
Optimize the mass spectrometer parameters (e.g., ion source temperature, voltages) for the specific analyte and internal standard.
-
Monitor the specific precursor-to-product ion transitions for both the deuterated drug and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of the deuterated drug in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations: Diagrams of Pathways and Workflows
Visual representations are essential for understanding complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate key concepts in the research of deuterium-labeled compounds.
Caption: TYK2 signaling pathway and the inhibitory action of Deucravacitinib.
Caption: A generalized workflow for the discovery of deuterated drug candidates.
Conclusion: The Future of Deuterated Pharmaceuticals
The strategic incorporation of deuterium into drug molecules has transitioned from a niche academic concept to a validated and commercially successful approach in pharmaceutical research and development. The ability to fine-tune a drug's metabolic profile through deuteration offers a powerful tool to enhance therapeutic efficacy and safety. As our understanding of drug metabolism and the nuances of the kinetic isotope effect continues to grow, we can anticipate the development of a new generation of deuterated drugs with superior clinical performance. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to harness the potential of the "deuterium switch" in their own research endeavors.
References
- 1. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hwb.gov.in [hwb.gov.in]
- 11. mdpi.com [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
Moclobemide-d4 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Moclobemide-d4, a deuterated analog of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document is intended for use by researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, analytical methodologies, and its application as an internal standard in pharmacokinetic and metabolic studies.
Core Compound Information
This compound is a stable, isotopically labeled form of Moclobemide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for the quantification of Moclobemide in biological matrices using mass spectrometry-based assays.
| Property | Value |
| CAS Number | 2929883-33-8[1] |
| Molecular Formula | C₁₃H₁₃D₄ClN₂O₂[1] |
| Molecular Weight | 272.77 g/mol [2] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Solubility | Soluble in Methanol[1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[2] |
| Stability | Stable for a few weeks during ordinary shipping[2] |
Synthesis Pathway
Pharmacological Context: Mechanism of Action of Moclobemide
Moclobemide, the non-deuterated parent compound, is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By reversibly inhibiting MAO-A, Moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Moclobemide. Below is a representative experimental protocol for the analysis of Moclobemide in a biological matrix using UPLC-MS/MS. This protocol is adapted from a method for human brain cell supernatant and may require optimization for other matrices such as plasma.[5]
1. Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, cell supernatant), add a known concentration of this compound solution (internal standard).
-
Alkalinization: Add a suitable volume of a basic solution (e.g., sodium hydroxide) to adjust the pH.
-
Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.
2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Moclobemide: m/z 269.16 → 182.01[5]
-
This compound: A corresponding shift in the precursor ion is expected (approximately m/z 273.2), with a fragment ion potentially remaining at m/z 186.1, though this requires empirical determination.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound.
Data Presentation
Physicochemical Properties
| Parameter | Value | Reference |
| CAS Number | 2929883-33-8 | [1] |
| Molecular Formula | C₁₃H₁₃D₄ClN₂O₂ | [1] |
| Formula Weight | 272.8 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
Solubility Data (for Moclobemide, as a reference)
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 0.2 mg/mL |
Data for non-deuterated Moclobemide from Cayman Chemical product information.
UPLC-MS/MS Method Validation Parameters (for Moclobemide)
The following data is from a validated method for the quantification of Moclobemide in human brain cell supernatant.[5]
| Parameter | Result |
| Linearity Range | 1.0 - 1980 ng/mL |
| Coefficient of Determination (r²) | > 0.999 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Extraction Recovery | 83.0 - 83.4% |
| Intra-day Accuracy | 89.1 - 100.9% |
| Inter-day Accuracy | 89.1 - 100.9% |
| Intra-day Precision | 1.1 - 9.6% |
| Inter-day Precision | 1.1 - 9.6% |
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further method development and validation are recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide (EVT-281327) | 64544-24-7 [evitachem.com]
- 4. RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide - Google Patents [patents.google.com]
- 5. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Moclobemide-d4 in Pharmacokinetic Studies of Moclobemide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of moclobemide often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological matrices.[3][4][5] In such analyses, a stable isotope-labeled internal standard is essential for correcting variations in sample preparation and instrument response. Moclobemide-d4, a deuterated analog of moclobemide, serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass, which allows for its separate detection by the mass spectrometer.[6][7] This document provides detailed protocols and data for the use of this compound in the pharmacokinetic analysis of moclobemide.
Pharmacokinetic Profile of Moclobemide
Moclobemide is rapidly and almost completely absorbed after oral administration.[1][8] It undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[2][9] The bioavailability of moclobemide increases from about 60% after a single dose to over 80% with repeated administration.[1][2] The drug is approximately 50% bound to plasma proteins, mainly albumin.[1][9] Its elimination half-life is relatively short, typically ranging from 1.5 to 4 hours.[1][2][9]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of moclobemide from various studies.
| Parameter | Value | Conditions | Reference |
| Bioavailability | ~60% (single dose), >80% (multiple doses) | Oral administration | [1][2] |
| 66-69% | Single oral dose (100-150 mg) | [10] | |
| Time to Peak Plasma Concentration (Tmax) | 0.3 - 2 hours | Oral administration | [1] |
| Elimination Half-life (t1/2) | 1.5 - 4 hours | Healthy volunteers | [2][9] |
| ~4.6 hours | Depressed patients | [11] | |
| Volume of Distribution (Vd) | 1.0 - 1.5 L/kg | [9] | |
| Plasma Protein Binding | ~50% | Primarily to albumin | [9] |
| Clearance (Cl) | 30 - 78 L/h | [9] | |
| Metabolism | Almost completely metabolized by CYP2C19 and CYP2D6 | [2][9] | |
| Excretion | <1% excreted unchanged in urine | [1] |
Experimental Protocols
Protocol 1: Quantification of Moclobemide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical method for the quantitative analysis of moclobemide in human plasma, adapted from validated LC-MS/MS procedures.[3][4][5]
1. Materials and Reagents
-
Moclobemide reference standard
-
This compound (internal standard)
-
Human plasma (blank, drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Stock and Working Solutions
-
Moclobemide Stock Solution (1 mg/mL): Accurately weigh and dissolve moclobemide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the moclobemide stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate with 0.2% acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of moclobemide to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of moclobemide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Moclobemide Quantification in Plasma.
Metabolic Pathway of Moclobemide
References
- 1. Moclobemide - Wikipedia [en.wikipedia.org]
- 2. Moclobemide [bionity.com]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential of concentration monitoring data for a short half-life drug: analysis of pharmacokinetic variability for moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Liquid-Liquid Extraction for Quantification of Moclobemide and Moclobemide-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction of moclobemide and its deuterated internal standard, moclobemide-d4, from human plasma using a liquid-liquid extraction (LLE) procedure. This method is suitable for the quantitative analysis of moclobemide in a research setting, particularly for pharmacokinetic and drug metabolism studies. The protocol is designed to be used in conjunction with a sensitive and selective analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and social anxiety.[1] Accurate and reliable quantification of moclobemide in biological matrices like human plasma is crucial for clinical and pharmacological research. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high analyte recovery and effective removal of matrix interferences.[2] This protocol describes a simple and efficient LLE method for the simultaneous extraction of moclobemide and its stable isotope-labeled internal standard, this compound, from human plasma. The use of a deuterated internal standard is critical for correcting for variability in extraction efficiency and potential matrix effects, thereby ensuring high accuracy and precision of the analytical results.[3]
Experimental Protocol
This protocol is a composite method based on established procedures for moclobemide extraction from human plasma.[4][5][6][7]
Materials and Reagents:
-
Human plasma (collected in EDTA, heparin, or citrate tubes)
-
Moclobemide reference standard
-
This compound internal standard (IS)
-
Ethyl acetate (HPLC grade)[4]
-
Sodium hydroxide solution (e.g., 0.1 M or for pH adjustment)[4]
-
Ammonia solution or Sodium Phosphate buffer for pH adjustment[8]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
LC-MS/MS system for analysis
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking of Internal Standard:
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the analytical method).
-
-
Alkalinization:
-
Add 50 µL of an appropriate alkaline solution (e.g., 0.1 M NaOH or as required to achieve a pH of approximately 11) to the plasma sample.[4][6]
-
Vortex briefly to mix. This step is crucial for ensuring that moclobemide, which is a weak base, is in its non-ionized form, facilitating its extraction into an organic solvent.
-
-
Liquid-Liquid Extraction:
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube, taking care not to disturb the plasma protein pellet at the interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with formic acid or ammonium acetate).[4]
-
Vortex for 30 seconds to ensure the complete dissolution of the analytes.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulate matter.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Data Presentation
The following table summarizes typical performance characteristics of LLE methods for moclobemide analysis found in the literature. These values can be used as a benchmark for method development and validation.
| Parameter | Value | Reference |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | [4][5][6][7] |
| pH Condition | Alkaline (pH ~11) | [4][6] |
| Recovery | > 70% - 98.2% | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 15.6 ng/mL | [4][5] |
| Linearity Range | 1.0 - 2500 ng/mL | [4][7] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy | 85 - 115% | [4] |
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for moclobemide.
References
- 1. Pharmacology of moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the new monoamine oxidase inhibitor moclobemide and three of its metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Utilizing Moclobemide-d4 for Enhanced Precision in Moclobemide Metabolism Studies
Application Note
Introduction Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety. Understanding its metabolic fate is crucial for optimizing therapeutic outcomes and ensuring patient safety. Moclobemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[1][2] The main metabolic pathways involve oxidation of the morpholine ring, leading to the formation of two major metabolites: an N-oxide derivative (Ro 12-5637) and a lactam derivative (Ro 12-8095).[1] Accurate quantification of moclobemide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Moclobemide-d4, is the gold standard for achieving the highest level of accuracy and precision in quantitative analysis by mass spectrometry.
Principle Stable isotope-labeled internal standards (SIL-IS) are ideal for quantitative mass spectrometry because they have the same chemical and physical properties as the analyte of interest but a different mass. This compound co-elutes with moclobemide during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the known concentration of the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for moclobemide and its metabolites, compiled from various human studies. The use of a stable isotope-labeled internal standard like this compound in the methodologies of these studies ensures the high quality of the presented data.
Table 1: Pharmacokinetic Parameters of Moclobemide in Healthy Volunteers
| Parameter | Single Dose (100 mg) | Multiple Doses (100 mg t.i.d. for 15 days) |
| Tmax (h) | 0.3 - 2 | Not specified |
| t½ (h) | 1.60 (15% CV) | 2.00 (18% CV) |
| Clearance (L/hr) | 39.4 (15% CV) | 29.1 (12% CV) |
| Vd (L) | 84.3 (11% CV) | 80.7 (15% CV) |
| Bioavailability | 56% | 86 - 90% |
Data compiled from Schoerlin et al., 1987.[3]
Table 2: Pharmacokinetic Parameters of Moclobemide and Metabolites in Extensive (EM) vs. Poor (PM) Metabolizers of CYP2C19
| Parameter | Moclobemide (EM) | Moclobemide (PM) | Ro 12-8095 (EM) | Ro 12-8095 (PM) |
| t½ (h) | 1.8 | 4.0 | Longer than parent | Parallel to parent |
Data from Gram et al., as cited in Isbister et al., 2003.[4]
Table 3: Toxicokinetic Parameters of Moclobemide and Metabolites in Overdose Cases
| Analyte | Cmax (µg/L) | t½ (h) |
| Moclobemide | Variable | 4.3 - 10.2 |
| Ro 12-5637 (N-oxide) | Lower than parent | Similar to parent |
| Ro 12-8095 (oxo-metabolite) | Lower than parent | Longer than parent |
Data from Isbister et al., 2003.[4]
Experimental Protocols
1. Protocol for Quantitative Analysis of Moclobemide and Metabolites in Human Plasma using UPLC-MS/MS
This protocol describes a method for the simultaneous quantification of moclobemide and its major metabolites, Ro 12-5637 and Ro 12-8095, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.
a. Materials and Reagents
-
Moclobemide, Ro 12-5637, Ro 12-8095 analytical standards
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
96-well protein precipitation plates
b. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a 96-well plate, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for UPLC-MS/MS analysis.
c. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.0-4.1 min: Return to 95% A
-
4.1-5.0 min: Re-equilibrate at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moclobemide | 269.1 | 182.1 |
| Ro 12-5637 | 285.1 | 182.1 |
| Ro 12-8095 | 283.1 | 182.1 |
| This compound | 273.1 | 186.1 |
d. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
-
The concentration of the analytes in the plasma samples is determined from the calibration curve.
Visualizations
References
- 1. Moclobemide - Wikipedia [en.wikipedia.org]
- 2. Effect of omeprazole on the pharmacokinetics of moclobemide according to the genetic polymorphism of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition kinetics of moclobemide, a monoamine oxidase-A enzyme inhibitor: single and multiple dosing in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moclobemide poisoning: toxicokinetics and occurrence of serotonin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in moclobemide quantification with Moclobemide-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of moclobemide, with a focus on overcoming matrix effects using its deuterated internal standard, Moclobemide-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of moclobemide?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of moclobemide quantification in biological samples like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can co-elute with moclobemide during LC-MS/MS analysis.[2] These components can compete with the analyte for ionization, leading to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantification method.[4][5]
Q2: How does using this compound as an internal standard (IS) help overcome matrix effects?
A: this compound is a stable isotope-labeled (SIL) internal standard. The key principle is that an ideal SIL IS has nearly identical physicochemical properties to the analyte of interest.[6] Therefore, during sample extraction, chromatography, and ionization, this compound behaves almost identically to moclobemide. It co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[6]
Q3: My calibration curve is non-linear and my QC samples are failing. Could matrix effects be the cause?
A: Yes, these are classic symptoms of uncorrected matrix effects. When the ionization of the analyte is inconsistently suppressed or enhanced across different concentrations or different samples, it can lead to poor linearity, inaccuracy, and imprecision.[2][8] Using a suitable internal standard like this compound should compensate for this; however, if issues persist, it may indicate a need to optimize sample preparation or chromatographic conditions to reduce the matrix load.[9]
Q4: How can I quantitatively assess the degree of matrix effect in my method?
A: The most common method is the post-extraction spike analysis.[2][4][5] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat (pure) solvent at the same concentration. The ratio of these two areas, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[2] An MF of <1 indicates suppression, while an MF of >1 indicates enhancement. Ideally, the IS-normalized MF should be close to 1.0.[2]
Q5: I am developing a new LC-MS/MS method. What are the recommended starting parameters for moclobemide and this compound?
A: Based on established methods, a robust starting point would involve a UPLC-MS/MS system with a C18 column.[10][11] Electrospray ionization (ESI) in positive mode is typically used. Key multiple reaction monitoring (MRM) transitions are:
A gradient elution using a mobile phase system like ammonium acetate with acetic acid in water and acetonitrile is effective for separation.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/IS peak area ratio across a batch. | Inconsistent matrix effects between samples; poor sample cleanup. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components like phospholipids.[12][13] 2. Improve Chromatography: Adjust the LC gradient to better separate moclobemide from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.[2] |
| Low signal intensity and poor sensitivity (low S/N). | Significant ion suppression. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components entering the ion source, thereby lessening suppression. This is only viable if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ).[9] 2. Check IS Concentration: An excessively high concentration of the internal standard can sometimes suppress the analyte's signal.[8] Ensure the this compound concentration is appropriate for the expected analyte range. 3. Optimize Ion Source Parameters: Adjust settings like ion source temperature and gas flow rates to improve ionization efficiency.[1] |
| Internal standard (this compound) peak area is erratic or shows a drifting trend. | Contamination in the LC-MS system (carryover); IS instability or degradation. | 1. Implement a Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram (often containing high concentrations of salts and matrix components) to waste, preventing ion source contamination.[9] 2. Optimize Wash Solvents: Ensure the autosampler and column wash solvents are effective at removing residual analyte and matrix from previous injections. 3. Verify IS Solution Stability: Prepare fresh IS stock and working solutions to rule out degradation. |
| Chromatographic peak shape for moclobemide is poor (e.g., tailing, splitting). | Non-ideal interactions with the column; inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Moclobemide is a basic compound. Using a mobile phase with an appropriate pH and additives can improve peak shape.[12][14] 2. Evaluate Different Columns: Test alternative C18 columns or columns with different stationary phases (e.g., phenyl-hexyl) to find one that provides better peak symmetry.[12] |
Quantitative Data Summary
The following tables summarize typical performance characteristics for validated LC-MS/MS methods for moclobemide quantification.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 1980 ng/mL | [11] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [11] |
| Mean Extraction Recovery | 83.0 - 83.4% | [11] |
| Correlation Coefficient (r²) | > 0.999 | [11][14] |
Table 2: Accuracy and Precision Data
| Concentration Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Low QC | 89.1 - 100.9 | 89.1 - 100.9 | 1.1 - 9.6 | 1.1 - 9.6 | [11] |
| Medium QC | 89.1 - 100.9 | 89.1 - 100.9 | 1.1 - 9.6 | 1.1 - 9.6 | [11] |
| High QC | 89.1 - 100.9 | 89.1 - 100.9 | 1.1 - 9.6 | 1.1 - 9.6 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a rapid and simple method for sample cleanup.
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of a cold precipitation solvent (e.g., acetonitrile or a methanol-acetonitrile mixture).[10]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[10]
Protocol 2: LC-MS/MS Operating Conditions
These are typical starting conditions that should be optimized for your specific instrumentation.
-
LC System: UPLC System (e.g., Waters Acquity I-Class)[10]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7-2.5 µm)[10][11]
-
Column Temperature: 40°C[10]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.2% Acetic Acid in Water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Flow Rate: 0.4 mL/min[10]
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters XEVO TQS)[10]
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
Visualizations
Caption: Principle of matrix effect compensation using a stable isotope-labeled internal standard.
Caption: General experimental workflow for moclobemide quantification in plasma.
Caption: A troubleshooting decision tree for diagnosing matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Moclobemide Detection with Moclobemide-d4
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Moclobemide-d4 as an internal standard to improve the sensitivity and accuracy of moclobemide quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for moclobemide analysis?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS analysis. It offers several advantages over using a structural analog or no internal standard at all:
-
Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to moclobemide. This means it behaves similarly during sample preparation (extraction, evaporation) and chromatographic separation, effectively compensating for variations in these steps.
-
Correction for Matrix Effects: Biological samples contain various endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with moclobemide, it experiences similar matrix effects, allowing for accurate correction and more reliable quantification.
-
Increased Sensitivity: By minimizing variability, the signal-to-noise ratio for the analyte can be improved, leading to lower limits of detection (LOD) and quantification (LOQ).
Q2: What are the optimal mass transitions for moclobemide and this compound in MS/MS detection?
A2: For positive ion electrospray ionization (ESI+), the following multiple reaction monitoring (MRM) transitions are recommended:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moclobemide | 269.16 | 182.01 |
| This compound | 273.2 | 186.1[1] |
Q3: Can this compound interfere with the quantification of moclobemide?
A3: While unlikely to cause direct isobaric interference due to the mass difference, there are a few potential considerations:
-
Isotopic Purity of the Standard: Ensure the this compound standard has high isotopic purity (typically ≥98%). The presence of unlabeled moclobemide in the internal standard solution can lead to an overestimation of the analyte concentration.
-
In-source Fragmentation: In rare cases, the deuterated standard could potentially undergo in-source fragmentation that might lead to ions with the same mass as the moclobemide fragment being monitored. However, with optimized MS conditions, this is generally not a significant issue.
Q4: Is there a risk of H/D exchange with this compound?
A4: The deuterium atoms in this compound are typically placed on the benzene ring, which are not readily exchangeable under typical analytical conditions (e.g., in the presence of water or acidic/basic mobile phases). However, it is good practice to store the standard in a non-protic solvent and avoid prolonged exposure to harsh pH conditions to minimize any potential for back-exchange.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) for Moclobemide and/or this compound | 1. Secondary Interactions: Interaction of the basic morpholino group with residual silanols on the C18 column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of basic compounds. 3. Column Overload: Injecting too high a concentration of the analyte or internal standard. | 1. Mobile Phase Modifier: Add a small amount of a competing base like triethylamine (e.g., 0.1%) or use a column with end-capping to block silanol groups. 2. Adjust pH: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure consistent protonation of the analytes. 3. Dilute Sample: Reduce the concentration of the injected sample and internal standard. |
| High Variability in Moclobemide/Moclobemide-d4 Ratio | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Matrix Effects: Significant and variable ion suppression or enhancement between different samples. 3. Instability of Analytes: Degradation of moclobemide or this compound during sample processing or storage. | 1. Optimize Extraction: Ensure thorough and consistent vortexing and phase separation during liquid-liquid extraction. 2. Improve Sample Cleanup: Consider solid-phase extraction (SPE) for cleaner extracts. Dilute the sample if matrix effects are severe. 3. Stability Checks: Perform freeze-thaw and benchtop stability experiments to assess analyte stability in the matrix. |
| Low Signal Intensity for this compound | 1. Incorrect Concentration: The concentration of the internal standard spiking solution may be too low. 2. Degradation of Standard: The this compound stock or working solution may have degraded. 3. Mass Spectrometer Tuning: The instrument may not be optimally tuned for the this compound transition. | 1. Verify Concentration: Prepare a fresh working solution and verify its concentration. 2. Fresh Standard: Prepare new stock and working solutions from a fresh vial of the standard. 3. Instrument Tuning: Infuse the this compound standard directly into the mass spectrometer to optimize the precursor and product ion settings. |
| Moclobemide and this compound are not Co-eluting | 1. Isotope Effect: A slight chromatographic shift between the deuterated and non-deuterated compounds can sometimes occur, especially with a high degree of deuteration. 2. Column Degradation: Loss of stationary phase can alter selectivity. | 1. Adjust Chromatography: A slight modification of the gradient or mobile phase composition may be needed to ensure co-elution. However, a small, consistent separation is often acceptable as long as it does not lead to differential matrix effects. 2. Replace Column: If column performance has deteriorated, replace it with a new one of the same type. |
Experimental Protocols
Detailed Methodology for Moclobemide Quantification using this compound
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. UPLC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.0-4.1 min: Return to 10% B
-
4.1-5.0 min: Equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
MRM Transitions:
-
Moclobemide: 269.16 -> 182.01
-
This compound: 273.2 -> 186.1[1]
-
Data Presentation
Table 1: Comparison of Method Performance Parameters
| Parameter | Method without Internal Standard (Typical) | Method with this compound Internal Standard |
| Limit of Quantification (LOQ) | 10 - 30 ng/mL | 1 ng/mL or lower[2] |
| Linearity (r²) | >0.99 | >0.999[2] |
| Precision (%RSD) | <15% | <10%[2] |
| Accuracy (%Bias) | 85-115% | 90-110%[1] |
| Recovery | Variable (70-98%)[3] | More consistent and compensated for |
Note: The values for the method "without internal standard" are typical ranges found in the literature for HPLC-UV or older LC-MS methods. The values for the method "with this compound" are based on modern UPLC-MS/MS methods utilizing a stable isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for moclobemide quantification.
Caption: Rationale for using this compound.
References
- 1. Determination of the new monoamine oxidase inhibitor moclobemide and three of its metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
Troubleshooting poor peak shape in the chromatography of moclobemide
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering poor peak shape during the chromatographic analysis of moclobemide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my moclobemide peak exhibiting significant tailing?
Peak tailing is a common issue in the chromatography of basic compounds like moclobemide. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional group of moclobemide, leading to tailing.
-
Solution 1: Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase.[1][2] A concentration of 0.1-1% TEA is often effective in masking the silanol groups and improving peak symmetry.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the protonated moclobemide. A pH of around 2.7 to 3.9 has been shown to be effective.[1][3]
-
Solution 3: Use an End-Capped Column: Employ a modern, well-end-capped C18 or C8 column to minimize the number of accessible silanol groups.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.
-
Solution: Implement a proper column washing procedure.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Q2: What is causing my moclobemide peak to show fronting?
Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.
Potential Causes and Solutions:
-
Column Overload: Similar to tailing, overloading the column can also manifest as peak fronting.
-
Solution: Decrease the amount of sample injected onto the column.[4]
-
-
Poorly Packed Column Bed: A void or channel in the column packing can lead to a non-uniform flow path and result in peak fronting.
-
Solution: Replace the column. If using a guard column, check it first as it is a more likely source of the problem.
-
-
High pH Mobile Phase with Silica Columns: Operating a silica-based column at a high pH can cause the silica to dissolve, leading to a collapse of the column bed.
-
Solution: Ensure the mobile phase pH is within the stable range for the column, typically pH 2-8 for most silica-based columns.
-
Q3: Why am I observing split peaks for my moclobemide analysis?
Split peaks can be indicative of several issues, from sample preparation to column problems.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: A blockage in the inlet frit can cause the sample to be distributed unevenly onto the column.
-
Solution: Reverse flush the column (if the manufacturer's instructions permit) to dislodge any particulates. If the problem persists, the frit may need to be replaced, or the entire column may need replacement.
-
-
Column Bed Contamination or Void: Similar to issues causing fronting, a contaminated or collapsed column bed can lead to peak splitting.
-
Solution: Wash the column thoroughly. If the problem is not resolved, the column may be compromised and require replacement.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Summary of HPLC Method Parameters for Moclobemide Analysis
For easy comparison, the following table summarizes key parameters from published HPLC methods for moclobemide.
| Parameter | Method 1[1][2][5] | Method 2[2][3] |
| Column | Waters XTerra RP18, 5 µm, 150 mm x 4.6 mm | C18 column |
| Mobile Phase | 10 mM KH2PO4 with 1% triethylamine (pH 3.9) and acetonitrile (83:17, v/v) | Acetonitrile and water (25:75, v/v), adjusted to pH 2.7 with ortho-phosphoric acid |
| Flow Rate | 1.2 mL/min | Not Specified |
| Detection | UV at 240 nm | UV at 239 nm |
| Temperature | 25°C | Not Specified |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Triethylamine (TEA)
-
Prepare the Aqueous Buffer: Dissolve the appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to achieve a 10 mM concentration.
-
Add Triethylamine: To the aqueous buffer, add triethylamine to a final concentration of 1% (v/v). For example, add 10 mL of TEA to 990 mL of the buffer.
-
Adjust pH: Adjust the pH of the aqueous-TEA mixture to 3.9 using phosphoric acid.
-
Mix with Organic Solvent: Combine the prepared aqueous phase with acetonitrile in the specified ratio (e.g., 83:17, v/v).
-
Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
Protocol 2: Column Washing Procedure
-
Disconnect the Column from the Detector: This prevents contamination of the detector cell.
-
Wash with Weaker Solvents: Flush the column with 20-30 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).
-
Wash with Stronger Solvents: Sequentially wash the column with 20-30 column volumes of methanol, followed by 20-30 column volumes of acetonitrile, and then 20-30 column volumes of isopropanol.
-
Re-equilibrate the Column: Flush the column with your mobile phase (including buffer) for at least 30 column volumes, or until the baseline is stable.
Troubleshooting Workflows
Caption: General troubleshooting workflow for poor moclobemide peak shape.
Caption: Decision tree for troubleshooting moclobemide peak tailing.
References
- 1. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
Strategies to reduce variability in bioanalytical assays for moclobemide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bioanalytical assays for moclobemide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of moclobemide using common analytical techniques.
Chromatographic Assays (HPLC, LC-MS/MS)
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My chromatogram for moclobemide and its metabolites shows significant peak tailing. What could be the cause and how can I resolve it?
-
Answer: Peak tailing for basic compounds like moclobemide is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1] Here are several strategies to improve peak shape:
-
Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the silanol groups and reduce peak tailing.[2] A concentration of around 1% TEA in the mobile phase has been shown to be effective.[2]
-
pH Adjustment: Operating the mobile phase at a low pH (e.g., 2.7-3.9) can suppress the ionization of silanol groups, thereby minimizing secondary interactions with the basic moclobemide molecule.[3]
-
Column Selection: Utilize a column with a stationary phase that is less prone to silanol interactions. Columns with end-capping or those with a different stationary phase chemistry (e.g., hexyl instead of C18) may provide better peak symmetry.[4]
-
Flow Rate Optimization: While less common for peak tailing, optimizing the flow rate can sometimes improve peak shape. A flow rate of around 1.0-1.2 ml/min is often used for moclobemide analysis.[2][5]
-
Issue 2: Low or Inconsistent Recovery During Sample Preparation
-
Question: I am experiencing low and variable recovery of moclobemide from plasma samples using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What are the critical parameters to check?
-
Answer: Optimizing the extraction procedure is crucial for achieving high and consistent recovery. Here are key factors to consider for both LLE and SPE:
-
For Liquid-Liquid Extraction (LLE):
-
pH of the Aqueous Phase: Moclobemide is a basic compound, so ensuring the plasma sample is at an alkaline pH (e.g., pH 11) is critical for its efficient extraction into an organic solvent.[3][4]
-
Choice of Organic Solvent: Dichloromethane has been successfully used for the extraction of moclobemide and its metabolites from plasma, with recoveries generally exceeding 70%.[4]
-
Extraction and Back-Extraction: A back-extraction step into a dilute acid can further purify the sample and improve selectivity.[5]
-
-
For Solid-Phase Extraction (SPE):
-
Sorbent Selection: The choice of SPE sorbent is critical. For moclobemide and its metabolites, hydrophilic-lipophilic balanced (HLB) or specific polymeric sorbents have been used successfully.[2]
-
Washing and Elution Solvents: The composition and volume of the washing and elution solvents must be optimized to ensure efficient removal of interferences while maximizing the recovery of the analytes. A common approach is to use a weak organic solvent for washing and a stronger organic solvent for elution.[6][7] Mean absolute recoveries of ≥90% have been reported with optimized SPE methods.[2]
-
-
Issue 3: High Variability in Quantitative Results (High %CV)
-
Question: My quantitative results for moclobemide show high coefficients of variation (%CV) between replicates. What are the likely sources of this variability?
-
Answer: High variability in quantitative results can stem from multiple sources throughout the analytical workflow. Here are some common areas to investigate:
-
Sample Stability: Ensure the stability of moclobemide and its metabolites in the biological matrix under the storage and handling conditions used. This includes freeze-thaw stability and bench-top stability.[7][8]
-
Internal Standard (IS) Selection and Use: The use of a suitable internal standard is crucial for correcting for variability in sample preparation and instrument response. The IS should be added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
Matrix Effects in LC-MS/MS: Endogenous components in the biological matrix can interfere with the ionization of moclobemide and its metabolites, leading to ion suppression or enhancement. This can be a significant source of variability. Strategies to mitigate matrix effects include:
-
Optimizing the sample clean-up procedure to remove interfering substances.
-
Adjusting the chromatographic conditions to separate the analytes from the matrix components.
-
-
Pipetting and Dilution Errors: Inaccurate pipetting or dilution of samples, standards, and reagents can introduce significant variability. Ensure all pipettes are properly calibrated and that proper pipetting techniques are used.
-
Immunoassay (Hypothetical)
As of late 2025, there is a lack of commercially available, widely documented immunoassays specifically for the quantitative determination of moclobemide in biological matrices for therapeutic drug monitoring. The following troubleshooting guide is based on general principles for small molecule immunoassays and may be applicable if such an assay is developed or used.
Issue: Poor Assay Sensitivity or High Background
-
Question: If I were using a moclobemide immunoassay, and I observed low signal or high background noise, what would be the likely causes?
-
Answer: Low sensitivity and high background are common issues in immunoassay development and can be caused by several factors:
-
Antibody Affinity and Specificity: The quality of the primary antibody is paramount. Low affinity for moclobemide or cross-reactivity with other molecules can lead to poor performance.[2]
-
Blocking Efficiency: Inadequate blocking of the microplate wells can lead to non-specific binding of antibodies and other proteins, resulting in high background.
-
Washing Steps: Insufficient or improper washing can leave unbound reagents in the wells, contributing to high background.
-
Reagent Concentrations: The concentrations of the capture antibody, detection antibody, and enzyme conjugate need to be optimized to achieve the best signal-to-noise ratio.
-
Issue: Suspected Cross-Reactivity
-
Question: How would I investigate potential cross-reactivity of a moclobemide immunoassay with its metabolites or co-administered drugs?
-
Answer: Cross-reactivity can lead to falsely elevated results. To assess this:
-
Metabolite Cross-Reactivity: Moclobemide is extensively metabolized.[9] It would be crucial to test the assay's cross-reactivity with its major metabolites to understand their potential contribution to the measured concentration.
-
Structural Analogs and Co-administered Drugs: Test for cross-reactivity with compounds that have a similar chemical structure to moclobemide and with other drugs that are likely to be co-administered.[5]
-
Confirmation with a Reference Method: If cross-reactivity is suspected in patient samples, it is advisable to confirm the results using a more specific method, such as LC-MS/MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of inter-individual variability in moclobemide plasma concentrations?
A1: Significant inter-individual variability in moclobemide pharmacokinetics has been reported. This is largely attributed to differences in its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2D6. Genetic polymorphisms in these enzymes can lead to different metabolic rates among individuals, resulting in a wide range of plasma concentrations for a given dose.
Q2: How can I ensure the stability of moclobemide in plasma samples during collection and storage?
A2: Proper sample handling and storage are critical to prevent degradation of moclobemide. It is recommended to cool plasma samples immediately after collection and store them frozen, typically at -20°C or lower, until analysis.[7] It is also important to perform and document stability assessments, including freeze-thaw cycles and long-term storage stability, as part of the bioanalytical method validation.[8]
Q3: What are the key validation parameters to assess when developing a bioanalytical method for moclobemide?
A3: A full validation of a bioanalytical method for moclobemide should include the assessment of selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[8]
Q4: Is it necessary to measure moclobemide's metabolites in addition to the parent drug?
A4: Moclobemide is extensively metabolized into several compounds.[9] Depending on the research question, it may be important to quantify one or more of its major metabolites, as they may contribute to the overall pharmacological effect or serve as markers of metabolism. Several published methods describe the simultaneous determination of moclobemide and its main metabolites.[2][3][4]
Data Presentation
Table 1: Summary of Validation Parameters for Moclobemide Bioanalytical Methods
| Parameter | HPLC-UV[3] | HPLC-UV[2] | HPLC[5] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Linearity Range | 20-2500 ng/mL | 0.02- (not specified) mg/L | 15.6-2000 ng/mL |
| Correlation Coefficient (r) | >0.999 | >0.995 | >0.999 |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.02 mg/L (20 ng/mL) | 15.6 ng/mL |
| Recovery | Not specified | ≥90% | ~98.2% |
| Intra-day Precision (%CV) | Not specified | ≤7% | Acceptable levels |
| Inter-day Precision (%CV) | Not specified | ≤13% | Acceptable levels |
| Accuracy (Relative Error %) | Not specified | ≤13% | Acceptable levels |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis of Moclobemide in Human Plasma (Adapted from[3])
-
Sample Preparation:
-
To 1 mL of human plasma in a glass tube, add a known amount of an appropriate internal standard.
-
Alkalinize the plasma sample to approximately pH 11 by adding a suitable basic solution (e.g., sodium hydroxide).
-
Add 5 mL of dichloromethane to the tube.
-
-
Extraction:
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Separation and Evaporation:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject a suitable volume (e.g., 50 µL) of the reconstituted sample into the HPLC system.
-
Protocol 2: Solid-Phase Extraction (SPE) for HPLC-UV Analysis of Moclobemide and its Metabolites in Human Plasma (Adapted from[2])
-
Sample Preparation:
-
To 0.5 mL of human plasma, add a known amount of an appropriate internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., Speedisk H2O-Philic DVB) by passing methanol followed by water through the cartridge.
-
-
Sample Loading:
-
Load the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a suitable solvent (e.g., water or a weak organic solvent) to remove interfering substances.
-
-
Elution:
-
Elute moclobemide and its metabolites from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of moclobemide in plasma.
Caption: Troubleshooting logic for addressing peak tailing in moclobemide chromatography.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. biocompare.com [biocompare.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation of moclobemide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a Bioanalytical Method for Moclobemide Using a Deuterated Internal Standard in Accordance with ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of moclobemide in human plasma, utilizing moclobemide-d4 as an internal standard. The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the reliability and acceptability of the analytical data for pharmacokinetic studies and regulatory submissions.[1][2][3][4]
Comparative Performance Data
The following tables summarize the performance characteristics of the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for moclobemide against typical acceptance criteria stipulated by the ICH M10 guideline. The presented data is representative of a successfully validated method.
Table 1: Linearity and Range
| Parameter | Result | ICH M10 Acceptance Criteria |
| Calibration Curve Range | 1.00 - 1000 ng/mL | The range should cover the expected concentrations in study samples. |
| Regression Model | Linear, 1/x² weighting | A relationship that adequately describes the response-concentration relationship. |
| Correlation Coefficient (r²) | > 0.995 | Not explicitly defined, but a high correlation is expected. |
| Back-calculated Standard Accuracy | Within ± 15% (± 20% at LLOQ) | For at least 75% of calibration standards, accuracy should be within ± 15% of the nominal concentration, except for the LLOQ, where it should be within ± 20%. |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | ICH M10 Acceptance Criteria |
| LLOQ | 1.00 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 | Precision (%CV) ≤ 20%, Accuracy (%Bias) within ± 20% |
| Low QC | 3.00 | ≤ 8.0 | ± 5.0 | ≤ 10.0 | ± 8.0 | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ± 15% |
| Medium QC | 100 | ≤ 5.0 | ± 3.0 | ≤ 8.0 | ± 5.0 | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ± 15% |
| High QC | 800 | ≤ 4.0 | ± 2.0 | ≤ 6.0 | ± 4.0 | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Moclobemide Recovery (%) | This compound Recovery (%) | Matrix Factor (Moclobemide) | Matrix Factor (IS-Normalized) | ICH M10 Acceptance Criteria |
| Low QC | 85.2 | 87.5 | 0.98 | 1.01 | Recovery should be consistent, precise, and reproducible. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| High QC | 88.1 | 89.3 | 1.02 | 1.03 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean % Change from Nominal | ICH M10 Acceptance Criteria |
| Short-Term (Bench-Top) | 24 hours at Room Temp | Low, High | < 5% | Analyte is stable if the mean concentration is within ±15% of the nominal concentration. |
| Freeze-Thaw | 3 Cycles (-20°C to RT) | Low, High | < 8% | |
| Long-Term | 90 days at -80°C | Low, High | < 10% | |
| Stock Solution | 30 days at 2-8°C | - | < 2% |
Experimental Workflow & Signaling Pathways
The following diagram illustrates the key stages of the bioanalytical method validation process for moclobemide.
References
A Comparative Guide to the Use of Moclobemide-d4 as an Internal Standard in Bioanalysis
In the quantitative analysis of the reversible monoamine oxidase-A inhibitor, moclobemide, in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results.[1][2] This guide provides a comparative overview of Moclobemide-d4, a stable isotope-labeled internal standard (SIL-IS), against other commonly used internal standards, supported by experimental data from published literature. The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variability.[1][2]
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[3][4] Their physical and chemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization efficiencies.[1][5] This leads to improved precision and accuracy compared to structural analogs, which may exhibit different behaviors.[3][4]
Comparative Performance of Internal Standards for Moclobemide Analysis
The following tables summarize the performance of different internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of moclobemide. The data is compiled from separate studies, and while direct head-to-head comparison in a single study is limited, the collective data provides valuable insights into their relative performance.
Table 1: Method Validation Parameters for Moclobemide Quantification using Different Internal Standards
| Parameter | This compound[6] | Brucine[7] |
| Analytical Method | UPLC-MS/MS | UPLC-MS/MS |
| Biological Matrix | Human Serum | Human Brain Cell Supernatant |
| Linearity (r²) | > 0.990 | > 0.999 |
| LLOQ (ng/mL) | Not specified, but part of a 71-drug panel | 1.0 |
| Intra-day Precision (%RSD) | < 15% | 1.1 - 9.6% |
| Inter-day Precision (%RSD) | < 15% | 1.1 - 9.6% |
| Intra-day Accuracy | 90% - 110% | 89.1 - 100.9% |
| Inter-day Accuracy | 90% - 110% | 89.1 - 100.9% |
| Extraction Recovery | Not Specified | 83.0 - 83.4% |
Table 2: Mass Spectrometric Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Moclobemide | 269.16 | 182.01 | [7] |
| This compound | 273.2 | 186.1 | [6] |
| Brucine | 395.24 | 324.15 | [7] |
Experimental Protocols
The methodologies outlined below are based on published LC-MS/MS methods for moclobemide quantification.
1. Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is commonly employed for sample preparation.[6]
-
Step 1: Aliquot 100 µL of the biological matrix (e.g., serum) into a microcentrifuge tube.
-
Step 2: Add a fixed concentration of the internal standard solution (e.g., this compound in methanol).
-
Step 3: Add a protein precipitating agent (e.g., acetonitrile or methanol).
-
Step 4: Vortex mix the sample to ensure complete protein precipitation.
-
Step 5: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved on a C18 reversed-phase column with gradient elution.
-
Chromatographic Column: A typical column is a UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and water with additives like formic acid and ammonium acetate to improve peak shape and ionization efficiency.[7]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[6][7] The specific precursor-to-product ion transitions for moclobemide and the internal standards are monitored (see Table 2).
Workflow and Pathway Visualizations
The following diagrams illustrate the typical experimental workflow for moclobemide analysis and the rationale behind using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantification of moclobemide in biological samples.
Caption: Rationale for using a stable isotope-labeled internal standard.
Discussion and Conclusion
The data presented indicates that both this compound and structural analogs like Brucine can be used to develop validated bioanalytical methods with acceptable performance.[6][7] However, the use of a stable isotope-labeled internal standard such as this compound is theoretically and practically superior for several reasons:
-
Co-elution: this compound has nearly identical chromatographic behavior to moclobemide, ensuring that both compounds experience the same matrix effects at the same time.[1] This is a significant advantage in complex biological matrices where ion suppression or enhancement can be a major source of variability.
-
Similar Extraction Recovery: The extraction efficiency of this compound is expected to be identical to that of moclobemide, providing better compensation for any sample loss during preparation.[1]
-
Improved Precision and Accuracy: By more effectively correcting for various sources of error, SIL-IS generally leads to methods with higher precision and accuracy, which is a critical requirement for pharmacokinetic and bioequivalence studies.[3][4]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Determining the limit of detection (LOD) and limit of quantification (LOQ) for moclobemide
A comprehensive analysis of validated analytical methodologies reveals significant differences in the limit of detection (LOD) and limit of quantification (LOQ) for the reversible monoamine oxidase-A inhibitor, moclobemide. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry, offering researchers, scientists, and drug development professionals the critical data and protocols necessary for informed decisions in analytical method selection.
For the precise and reliable quantification of moclobemide in various matrices, including human plasma and pharmaceutical formulations, the choice of analytical technique is paramount. This guide synthesizes experimental data from multiple validated studies to compare the performance of three common analytical methods. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be accurately and precisely quantified, are key performance characteristics that define the sensitivity of a method.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of analytical methods for moclobemide varies significantly across different techniques and sample matrices. The following table summarizes the reported LOD and LOQ values from validated studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) |
| HPLC-UV | Human Plasma | 5 ng/mL[1] | 15.6 ng/mL[1] |
| UPLC-MS/MS | Human Brain Cell Supernatant | Not Reported | 1.0 ng/mL (LLOQ) |
| UV Spectrophotometry | Pharmaceutical Dosage Forms | Not explicitly reported, but a validated linear range of 2-16 μg/mL was established for a derivative method.[2] | Not explicitly reported, but a validated linear range of 2-16 μg/mL was established for a derivative method.[2] |
As evidenced by the data, UPLC-MS/MS offers the highest sensitivity with a lower limit of quantification of 1.0 ng/mL in a biological matrix. HPLC-UV provides a robust and sensitive method for plasma samples, with an LOD of 5 ng/mL and an LOQ of 15.6 ng/mL.[1] While specific LOD and LOQ values for a standard UV spectrophotometric method for moclobemide were not explicitly found in the reviewed literature, a validated derivative spectrophotometric method demonstrates a linear concentration range of 2-16 μg/mL, indicating its suitability for higher concentrations of the analyte typically found in pharmaceutical dosage forms.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key methods cited in this guide.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the determination of moclobemide in human plasma.[1]
-
Sample Preparation: Plasma samples are extracted under basic conditions using dichloromethane, followed by a back-extraction into a diluted phosphoric acid solution.[1]
-
Chromatographic Conditions:
-
Column: ODS (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of 5 mM Sodium Dihydrogen Phosphate, Acetonitrile, and Triethylamine in a ratio of 1000:350:10 (v/v/v), with the pH adjusted to 3.4.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 240 nm.[1]
-
-
LOD and LOQ Calculation: The LOD and LOQ were determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive method has been validated for the determination of moclobemide in human brain cell supernatant.
-
Sample Preparation: Specific details of the sample preparation were not provided in the abstract.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: The abstract mentions the use of UPLC-MS/MS.
-
Detection: Mass spectrometry was used for detection.
-
-
LLOQ Determination: The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.
UV Spectrophotometric Method Validation
A stability-indicating UV spectrophotometric method has been developed and validated for the determination of moclobemide in pharmaceutical dosage forms.[3]
-
Solvent: Distilled water.[3]
-
Validation Parameters: The method was validated for linearity, accuracy, precision, sensitivity, specificity, recovery, robustness, and ruggedness in accordance with ICH guidelines.[3] While specific LOD and LOQ values were not stated, the establishment of these validation parameters indicates a reliable method for its intended purpose.
Another study describes a first derivative UV spectroscopic method for the determination of moclobemide in tablet dosage form, with a linear concentration range of 2-16 μg/mL.[2]
Experimental Workflows
The following diagrams illustrate the general workflows for the determination of moclobemide using HPLC-UV and a general analytical method validation process.
Caption: Workflow for Moclobemide Determination by HPLC-UV.
Caption: General Workflow for Analytical Method Validation.
Conclusion
The selection of an appropriate analytical method for the determination of moclobemide is contingent upon the required sensitivity and the nature of the sample matrix. For bioanalytical applications requiring high sensitivity, such as in pharmacokinetic studies with low plasma concentrations, UPLC-MS/MS is the method of choice. HPLC-UV offers a reliable and widely accessible alternative with good sensitivity for routine therapeutic drug monitoring in plasma. UV spectrophotometry, while less sensitive, provides a simple, cost-effective, and rapid method for the quality control of moclobemide in pharmaceutical formulations where concentrations are significantly higher. The provided experimental data and protocols serve as a valuable resource for researchers in selecting and implementing the most suitable analytical strategy for their specific needs.
References
A Comparative Analysis of Moclobemide and SSRIs for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of the reversible inhibitor of monoamine oxidase A (RIMA), moclobemide, and the class of selective serotonin reuptake inhibitors (SSRIs) in the treatment of major depressive disorder (MDD). The information presented is collated from meta-analyses and head-to-head clinical trials to support evidence-based decision-making in research and drug development.
Executive Summary
Multiple meta-analyses and comparative clinical trials suggest that moclobemide and SSRIs have comparable overall efficacy in the acute treatment of major depressive disorder.[1][2][3][4] Pooled data indicates similar response and remission rates between the two classes of antidepressants. However, significant differences emerge in their side effect profiles, with SSRIs associated with a higher incidence of nausea, headache, and sexual dysfunction, while moclobemide is generally better tolerated in these respects.[2][3]
Data Presentation
Table 1: Comparative Efficacy of Moclobemide vs. SSRIs in Major Depressive Disorder
| Efficacy Measure | Moclobemide | SSRIs | Study Details and Citations |
| Response Rate | 62.1% | 57.5% | Meta-analysis of 12 trials (n=1207). Response defined as ≥50% decrease in HAM-D score.[1][3][5] |
| 59% | 58% (Fluoxetine) | 4-week, double-blind, randomized trial in 70 inpatients.[6] | |
| 67% | 57% (Fluoxetine) | 6-week, double-blind, multicentre study in 209 patients.[7] | |
| 71% | 38% (Fluoxetine) | 6-week, double-blind, fixed-dose study in 42 patients with double depression.[8] | |
| 76.5% | 78.5% (Sertraline) | 13-week trial in 55 depressive patients.[1][9] | |
| 67.5% | 77.5% (Sertraline) | 12-week, double-blind trial in 197 outpatients with atypical depression.[10] | |
| Mean HAM-D Score Reduction | 14.78 (overall) | 14.78 (overall) | 13-week trial comparing moclobemide and sertraline.[1][9] |
| Decrease from 36.3 to 16.1 | Decrease from 35.9 to 14.5 (Sertraline) | 12-week study in patients with atypical depression.[10] |
Table 2: Comparative Tolerability of Moclobemide vs. SSRIs
| Adverse Event | Moclobemide | SSRIs | Study Details and Citations |
| Overall Discontinuation Rate | No significant difference | No significant difference | Meta-analysis of 12 trials.[1][3] |
| Discontinuation due to Adverse Events | No significant difference | No significant difference | Meta-analysis of 12 trials.[1][3] |
| Nausea | Lower Incidence | Higher Incidence | SSRI treatment was associated with higher rates of nausea.[1][3][7] |
| Headache | Lower Incidence | Higher Incidence | SSRI treatment was associated with higher rates of headaches.[1][3] |
| Treatment-Emergent Anxiety | Lower Incidence | Higher Incidence | SSRI treatment was associated with higher rates of treatment-emergent anxiety.[2] |
| Insomnia | Similar Incidence | Similar Incidence | Meta-analysis of 12 trials.[1][3] |
| Dry Mouth | Higher Incidence | Lower Incidence | Significantly more dry mouth reported with moclobemide compared to fluoxetine.[11] |
| Sexual Dysfunction | Lower Incidence | Higher Incidence | Gastrointestinal side effects and especially sexual dysfunction were much less frequent with moclobemide.[2] |
Experimental Protocols
Representative Study Design: Double-Blind, Randomized Controlled Trial
A common experimental design for comparing moclobemide and SSRIs involves a multi-center, double-blind, randomized, parallel-group study.
-
Patient Population: Adult outpatients or inpatients aged 18-65 years, meeting the diagnostic criteria for major depressive disorder according to the Diagnostic and Statistical Manual of Mental Disorders, 3rd Edition, Revised (DSM-III-R) or 4th Edition (DSM-IV).[1][6][12]
-
Inclusion Criteria: A minimum score on the 17-item or 21-item Hamilton Depression Rating Scale (HAM-D), typically ≥18, is often required to ensure a moderate to severe level of depression.[13][14]
-
Exclusion Criteria: Common exclusions include a primary diagnosis of another psychiatric disorder (e.g., bipolar disorder, schizophrenia), a recent history (e.g., within the last 12 months) of substance or alcohol abuse or dependence, a high suicide risk, and significant unstable medical conditions.[15][16][17] Pregnant or lactating women are also typically excluded.
-
Washout Phase: A single-blind placebo washout period of 1-2 weeks is often implemented to exclude placebo responders.[6][11]
-
Treatment Phase: Patients are randomized to receive either moclobemide or an SSRI for a fixed duration, typically ranging from 4 to 12 weeks.[6][9][10]
-
Dosage: Dosages are often flexible to allow for titration based on clinical response and tolerability. Common dose ranges are 300-600 mg/day for moclobemide and standard therapeutic doses for SSRIs (e.g., 20-40 mg/day for fluoxetine, 50-200 mg/day for sertraline).[1][6][9][18]
-
Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the total score of a standardized depression rating scale, such as the HAM-D or the Montgomery-Åsberg Depression Rating Scale (MADRS). Response is commonly defined as a ≥50% reduction in the baseline HAM-D score. Remission is often defined as a HAM-D score ≤7. Secondary outcome measures include the Clinical Global Impression (CGI) scale.
-
Statistical Analysis: Efficacy analyses are usually performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication. Analysis of covariance (ANCOVA) or mixed-effects models for repeated measures (MMRM) are commonly used to compare treatment groups on the primary efficacy endpoint, with baseline score as a covariate.
Mandatory Visualization
Caption: Mechanisms of Action of Moclobemide and SSRIs.
Caption: Generalized Experimental Workflow for Comparative Trials.
References
- 1. Moclobemide and sertraline in the treatment of depressive disorders: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metaanalysis of clinical trials comparing moclobemide with selective serotonin reuptake inhibitors for the treatment of major depressive disorder - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A metaanalysis of clinical trials comparing moclobemide with selective serotonin reuptake inhibitors for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moclobemide: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moclobemide versus fluoxetine in the treatment of inpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant efficacy and quality of life in depression: a double-blind study with moclobemide and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moclobemide versus fluoxetine for double depression: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A 12-week study comparing moclobemide and sertraline in the treatment of outpatients with atypical depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moclobemide versus fluoxetine in the treatment of major depressive disorder in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 1, Inclusion/Exclusion Criteria For Studies Of Treatment-Resistant Depression - Definition of Treatment-Resistant Depression in the Medicare Population - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Has the symptom severity inclusion requirement narrowed the definition of major depressive disorder in antidepressant efficacy trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Variability in the substance use disorder exclusion criterion in antidepressant efficacy trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychiatrist.com [psychiatrist.com]
- 18. A double-blind comparison of moclobemide and fluoxetine in the treatment of depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Assessing Moclobemide-d4 Performance in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological samples is paramount. This guide provides a comprehensive comparison of analytical methodologies for the antidepressant drug moclobemide, with a focus on the performance of its deuterated internal standard, Moclobemide-d4. We will delve into supporting experimental data, detailed protocols, and visual workflows to objectively assess its utility in various biological matrices.
Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), requires robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery.
Performance Comparison: The Superiority of Isotope Dilution
The performance of an analytical method is defined by its accuracy, precision, sensitivity, and robustness. Here, we compare a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing this compound as an internal standard with traditional High-Performance Liquid Chromatography (HPLC) methods that employ UV detection and, in some cases, a non-isotopic internal standard.
Quantitative Performance Data
| Parameter | UPLC-MS/MS with this compound (Human Serum)[1] | HPLC-UV (Human Plasma)[2][3] | HPLC-UV with Phenacetin IS (Human Plasma)[3] |
| Linearity Range | >0.990 (Correlation Coefficient) | >0.999 (Correlation Coefficient) | 20-2500 ng/mL (r = 0.9998) |
| Lower Limit of Quantification (LLOQ) | Not specified for individual analyte | 15.6 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Acceptable levels (not specified) | Not specified |
| Inter-day Precision (%RSD) | < 15% | Acceptable levels (not specified) | Not specified |
| Accuracy | 90%–110% | Acceptable levels (not specified) | Not specified |
| Recovery | Not specified for individual analyte | ~98.2% | Not specified |
| Relative Matrix Effect | Within ±20% | Not assessed | Not assessed |
The data clearly indicates that while both HPLC-UV and UPLC-MS/MS methods can achieve good linearity, the UPLC-MS/MS method using an isotope-labeled internal standard provides a more comprehensive validation, including the crucial assessment of matrix effects. The use of this compound ensures that any ion suppression or enhancement caused by the complex biological matrix is effectively corrected, leading to higher accuracy and precision.[1][4][5][6]
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative protocols for both the UPLC-MS/MS method with this compound and a conventional HPLC-UV method.
UPLC-MS/MS Method with this compound Internal Standard
This protocol is adapted from a validated method for the determination of multiple neuropsychotropic drugs in human serum.[1]
1. Sample Preparation:
-
To 100 µL of human serum, add a fixed amount of this compound internal standard solution.
-
Perform protein precipitation by adding a mixture of methanol and acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 1-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Moclobemide: Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
HPLC-UV Method
This protocol is a generalized representation based on published methods.[2][3]
1. Sample Preparation:
-
To a volume of human plasma (e.g., 1 mL), add a suitable internal standard (if used, e.g., phenacetin).
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
Chromatographic Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for moclobemide (e.g., 240 nm).
Visualizing the Workflow and Mechanism
To better understand the experimental process and the drug's mechanism of action, the following diagrams are provided.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. estudogeral.uc.pt [estudogeral.uc.pt]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Moclobemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. This document summarizes the performance of commonly employed techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—based on data from various scientific publications.
Quantitative Method Performance
The following tables summarize the key performance parameters of different analytical methods used for the determination of moclobemide. These parameters are essential for evaluating the suitability of a method for a specific research or clinical application.
Table 1: Comparison of HPLC-UV Methods for Moclobemide Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Tablets |
| Sample Preparation | Solid-Phase Extraction (SPE) | Methanol/Phosphate Buffer Extraction |
| Linearity Range | 0.02 - 2.5 µg/mL | 5 - 50 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.02 mg/L (for moclobemide and its two major metabolites)[2] | Not Reported |
| Accuracy (Relative Error) | ≤ 13%[2] | Not Reported |
| Precision (CV%) | Intra-day: ≤ 7%, Inter-day: ≤ 13%[2] | < 1.16% (RSD)[1] |
| Recovery | ≥ 90%[2] | Not Reported |
Table 2: Comparison of LC-MS/MS Methods for Moclobemide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Brain Cell Supernatant | Human Plasma | Human Serum |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate)[3] | Solid-Phase Extraction (Cation-Exchange)[4] | Protein Precipitation (Methanol/Acetonitrile)[5] |
| Linearity Range | 1.0 - 1980 ng/mL[3] | 2 - 2000 ng/mL[4] | 35.2 - 2200 ng/mL[5] |
| Limit of Quantification (LLOQ) | 1.0 ng/mL[3] | Not Reported | Not Reported |
| Accuracy | 89.1 - 100.9%[3] | Reliable performance reported[4] | 90.3 - 114.3%[5] |
| Precision (CV%) | 1.1 - 9.6%[3] | Reliable performance reported[4] | Intra-day: 100.1 - 112.3%, Inter-day: 100.4 - 112.6% (as reported)[5] |
| Recovery | 83.0 - 83.4%[3] | Reliable performance reported[4] | 85.5 - 114.5%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the cited moclobemide quantification methods.
HPLC-UV Method Protocol
This method is suitable for the determination of moclobemide and its two major metabolites in human plasma.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
0.5 mL of plasma is subjected to solid-phase extraction (SPE) using Speedisk H₂O-Philic DVB columns.[2]
-
Columns are preconditioned with methanol and a phosphate buffer.[6]
-
Plasma samples, diluted with the buffer, are applied to the cartridges.[6]
-
The cartridges are washed with water and a methanol-water mixture.[6]
-
Analytes are eluted with methanol.[6]
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.[6]
-
-
Chromatographic Conditions:
LC-MS/MS Method Protocol
This highly sensitive method is designed for the quantification of moclobemide in human brain cell supernatant.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: UPLC.[3]
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: Methanol-water (29.5:70.5, v/v) containing 0.05% ammonium acetate and 0.1% formic acid.[3]
-
Detection: Positive ion electrospray ionization in multiple reaction monitoring (MRM) mode.[3]
-
Mass Transitions: m/z 269.16 → 182.01 for moclobemide and m/z 395.24 → 324.15 for the internal standard.[3]
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of moclobemide in biological samples, from sample collection to data analysis.
Caption: Generalized workflow for moclobemide quantification.
References
- 1. Determination of moclobemide, paroxetine, and fluvoxamine in tablets by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 4 antidepressants and a metabolite by LC-MS for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Moclobemide-d4
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Moclobemide-d4, a deuterated analog of the monoamine oxidase inhibitor Moclobemide.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It is essential to handle this compound with appropriate personal protective equipment to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[3][4] | To protect against splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated. | To avoid inhalation of dust particles.[1][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to ensure laboratory safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area at -20°C for long-term stability.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Preparation and Use:
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered. An eyewash station and safety shower should be readily accessible.[2]
-
Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Solution Preparation: this compound is soluble in methanol.[7] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental work involving this compound in a well-ventilated laboratory or a chemical fume hood.
Spill Management:
-
Small Spills: In case of a small spill, wear appropriate PPE, gently sweep up the solid material, and place it in a sealed container for disposal. Avoid creating dust.[1] Clean the spill area with a suitable solvent.
-
Large Spills: For larger spills, evacuate the area and follow the institution's emergency procedures for chemical spills.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials containing this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise destroy the empty container to prevent reuse before disposing of it in accordance with institutional guidelines.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. Moclobemide - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. quora.com [quora.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
